molecular formula C11H23ClN2O2 B1382822 (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride CAS No. 1803572-41-9

(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride

Cat. No.: B1382822
CAS No.: 1803572-41-9
M. Wt: 250.76 g/mol
InChI Key: TXSKQWHXBYAQED-UHFFFAOYSA-N
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Description

(Piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride typically involves the reaction of piperidine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    N,N-Diethylcarbamate: A carbamate derivative with diethyl groups attached to the nitrogen atom.

Uniqueness:

  • The combination of the piperidine ring with the N,N-diethylcarbamate group in (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride imparts unique chemical and biological properties.
  • Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

piperidin-2-ylmethyl N,N-diethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-3-13(4-2)11(14)15-9-10-7-5-6-8-12-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKQWHXBYAQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
Reactant of Route 2
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
Reactant of Route 3
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
Reactant of Route 4
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
Reactant of Route 5
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
Reactant of Route 6
Reactant of Route 6
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride

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